Elevated Lipophilicity (XLogP3) vs. Non-Brominated 4-Fluoro-2-methylaniline
The introduction of bromine at the 2-position significantly increases lipophilicity relative to the non-brominated precursor. Target compound 2-bromo-4-fluoro-6-methylaniline exhibits an XLogP3 of 2.4 [1], while 4-fluoro-2-methylaniline (lacking Br) has an XLogP3 of only 1.4 [2]. This ~1.0 log unit increase moves the compound into a more desirable lipophilicity range for membrane permeability, critical for CNS and intracellular target engagement in drug discovery [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-Fluoro-2-methylaniline (XLogP3 = 1.4) |
| Quantified Difference | Δ XLogP3 = +1.0 (target is ~10× more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantifiable shift in lipophilicity dictates that the target compound will be preferentially selected for lead optimization programs requiring enhanced passive membrane permeability over non-brominated analogs.
- [1] PubChem. (2025). Compound Summary for CID 2773378: 2-Bromo-4-fluoro-6-methylaniline, XLogP3. NCBI. View Source
- [2] PubChem. (2025). Compound Summary for CID 67982: 4-Fluoro-2-methylaniline, XLogP3. NCBI. View Source
